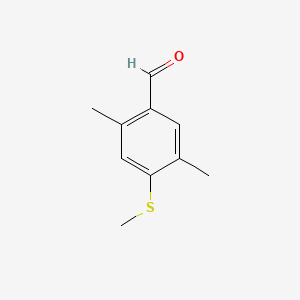
2,5-Dimethyl-4-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dimethyl-4-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,5-Dimethyl-4-(methylthio)benzaldehyde is an organic compound notable for its unique molecular structure, which includes a benzene ring with two methyl groups and a methylthio group attached to it. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. Despite limited research specifically on this compound, studies on structurally similar compounds provide insights into its possible pharmacological effects.
- Molecular Formula : C10H12OS
- Molecular Weight : 180.27 g/mol
The structure features:
- Two methyl groups at positions 2 and 5.
- A methylthio group at position 4.
- An aldehyde functional group.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit antimicrobial and antioxidant activities. The following sections summarize key findings related to these biological activities.
Antimicrobial Activity
Studies have shown that derivatives of 4-(methylthio)benzaldehyde demonstrate significant antibacterial properties against various pathogenic strains. For instance:
- Schiff Bases Derived from 4-(Methylthio)benzaldehyde : A series of Schiff bases synthesized from this compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria such as E. coli, P. fluorescens, and B. subtilis. Compounds 3g, 3h, and 3i exhibited the strongest activity in comparison to standard antibiotics .
| Compound | Antibacterial Activity | Tested Strains |
|---|---|---|
| 3g | High | E. coli |
| 3h | High | P. fluorescens |
| 3i | Moderate | B. subtilis |
Antioxidant Activity
The antioxidant potential of compounds derived from 4-(methylthio)benzaldehyde was evaluated using various assays:
- DPPH Radical Scavenging Assay : Several derivatives displayed significant radical scavenging activities, with compound 3b being the most effective, indicating its potential as an antioxidant agent .
- Fe²⁺ Ion Chelating Activity : The same compounds were assessed for their ability to chelate ferrous ions, further confirming their antioxidant capabilities.
Case Studies and Research Findings
- Thioacetalation Reactions : Research has explored thioacetalation reactions involving aldehydes like this compound. These reactions are significant for synthesizing biologically active thioacetals, which may possess enhanced biological properties .
- Antioxidant Mechanisms : The mechanisms by which these compounds exert their antioxidant effects include scavenging free radicals and chelating metal ions, which are crucial in preventing oxidative stress-related cellular damage .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3 |
InChI Key |
XAQGQFZNXDFSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















